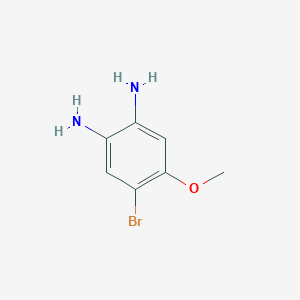

4-Bromo-5-methoxybenzene-1,2-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-methoxybenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFZSEBJGGZXPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10535838 | |

| Record name | 4-Bromo-5-methoxybenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10535838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108447-01-4 | |

| Record name | 4-Bromo-5-methoxybenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10535838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-5-methoxybenzene-1,2-diamine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-methoxybenzene-1,2-diamine, with the CAS number 108447-01-4 , is a substituted aromatic diamine that holds significant potential as a versatile building block in medicinal chemistry and materials science.[1][2] Its unique trifunctional substitution pattern, featuring vicinal amino groups, a bromine atom, and a methoxy group, offers multiple reaction sites for the synthesis of complex heterocyclic scaffolds and other novel molecules. The interplay of the electron-donating methoxy group and the electron-withdrawing, yet synthetically useful, bromine atom on the phenylenediamine core makes this compound an intriguing subject for scientific exploration. This guide provides a comprehensive overview of its properties, a proposed synthetic route, and its potential applications, drawing upon data from the compound itself where available, and from closely related structural analogs.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its key physicochemical properties can be predicted or inferred from available data and the properties of its structural analogs.[3]

| Property | Value | Source/Method |

| CAS Number | 108447-01-4 | Chemical Abstracts Service |

| Molecular Formula | C₇H₉BrN₂O | PubChem[4] |

| Molecular Weight | 217.06 g/mol | PubChem[4] |

| Predicted XlogP | 1.2 | PubChem[4] |

| Monoisotopic Mass | 215.98982 Da | PubChem[4] |

| Appearance | Pale brown to brown crystals or powder (inferred from analogs) | Inferred from 4-Bromobenzene-1,2-diamine[5] |

| Melting Point | Not available (likely a solid at room temperature) | - |

| Boiling Point | Not available | - |

| Solubility | Likely soluble in organic solvents like methanol, ethanol, and DMSO. | Inferred from properties of substituted anilines |

Proposed Synthesis Protocol

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology

Step 1: Acetylation of 3,4-Dimethoxyaniline

-

Rationale: The amino group of the starting material is protected as an acetamide to prevent side reactions and to control the regioselectivity of the subsequent bromination step.

-

Procedure:

-

Dissolve 3,4-dimethoxyaniline in a suitable solvent such as dichloromethane or pyridine.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(3,4-dimethoxyphenyl)acetamide.

-

Step 2: Bromination of N-(3,4-dimethoxyphenyl)acetamide

-

Rationale: The bulky acetamido group directs the electrophilic substitution of bromine to the position para to it and ortho to the methoxy group. N-Bromosuccinimide (NBS) is a mild and selective brominating agent.

-

Procedure:

-

Dissolve N-(3,4-dimethoxyphenyl)acetamide in a polar aprotic solvent like acetonitrile.

-

Add N-Bromosuccinimide (NBS) portion-wise at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitor by TLC).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain N-(5-bromo-3,4-dimethoxyphenyl)acetamide.

-

Step 3: Hydrolysis of the Acetamide

-

Rationale: The protecting acetyl group is removed by acid-catalyzed hydrolysis to regenerate the free amino group.

-

Procedure:

-

Suspend N-(5-bromo-3,4-dimethoxyphenyl)acetamide in an aqueous solution of hydrochloric acid.

-

Heat the mixture to reflux and maintain the temperature until the hydrolysis is complete (monitor by TLC).

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the solid, wash with water, and dry to yield 5-Bromo-3,4-dimethoxyaniline.

-

Step 4: Nitration of 5-Bromo-3,4-dimethoxyaniline

-

Rationale: A nitro group is introduced ortho to the amino group. The reaction conditions must be carefully controlled to prevent dinitration.

-

Procedure:

-

Dissolve 5-Bromo-3,4-dimethoxyaniline in concentrated sulfuric acid at low temperature (e.g., 0 °C).

-

Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise, maintaining the low temperature.

-

After the addition is complete, stir the reaction for a short period.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash thoroughly with water to remove excess acid, and dry to obtain 4-Bromo-5-methoxy-2-nitroaniline.

-

Step 5: Reduction of the Nitro Group

-

Rationale: The final step involves the reduction of the nitro group to an amino group, yielding the target this compound. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

-

Procedure (using SnCl₂/HCl):

-

Suspend 4-Bromo-5-methoxy-2-nitroaniline in ethanol or concentrated hydrochloric acid.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

-

Heat the mixture to reflux until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and neutralize with a strong base (e.g., NaOH) to precipitate the tin salts.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

-

Potential Applications in Drug Discovery and Materials Science

Substituted o-phenylenediamines are crucial intermediates in the synthesis of a wide range of heterocyclic compounds with diverse biological activities and material properties.[6] The unique substitution pattern of this compound makes it a valuable precursor for several classes of compounds:

-

Benzimidazoles and Quinoxalines: The vicinal diamines can readily undergo condensation reactions with carboxylic acids, aldehydes, or α-dicarbonyl compounds to form benzimidazoles and quinoxalines, respectively.[6] These heterocyclic cores are present in numerous pharmaceuticals with activities including anticancer, antiviral, and antimicrobial properties. The bromo and methoxy substituents can be used to modulate the pharmacological profile of the resulting molecules.

-

Phenazines and Other Fused Heterocycles: The reactivity of the diamine allows for the construction of more complex fused heterocyclic systems like phenazines. These extended aromatic systems are of interest in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), as well as in the design of DNA intercalating agents.

-

Cross-Coupling Reactions: The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at this position, enabling the generation of diverse chemical libraries for high-throughput screening in drug discovery.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. The available Material Safety Data Sheet (MSDS) indicates that the toxicological properties of this specific compound have not been fully investigated.[3] Therefore, it should be handled with care, assuming it is potentially hazardous.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

First Aid Measures:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. In all cases of exposure, consult a physician.[3]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations. Do not let the product enter drains.[3]

Conclusion

This compound is a chemical intermediate with considerable potential for the synthesis of complex and valuable molecules. While detailed experimental data on its properties and synthesis are currently limited, this guide provides a robust framework for its preparation and highlights its likely utility in the fields of drug discovery and materials science. As research into novel heterocyclic compounds continues to expand, the demand for versatile building blocks like this compound is expected to grow, paving the way for new scientific advancements.

References

-

MSDS of this compound. (n.d.). Retrieved from [Link]

-

SAFETY DATA SHEET. (2009, September 26). Thermo Fisher Scientific. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

4-Bromobenzene-1,2-diamine. (n.d.). PubChem. Retrieved from [Link]

-

Visible-light-induced mono-bromination of arenes with BrCCl3 - Supporting Information. (n.d.). Retrieved from [Link]

-

4,5-Dibromo-1,2-dimethoxybenzene. (n.d.). SpectraBase. Retrieved from [Link]

-

Supplementary Information. (n.d.). Beilstein Journals. Retrieved from [Link]

-

Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. (2023). RSC Advances. Retrieved from [Link]

Sources

- 1. CAS: 108447-01-4 | CymitQuimica [cymitquimica.com]

- 2. 4-溴-5-甲氧基-1,2-苯二胺 CAS#: 108447-01-4 [chemicalbook.com]

- 3. capotchem.cn [capotchem.cn]

- 4. PubChemLite - this compound (C7H9BrN2O) [pubchemlite.lcsb.uni.lu]

- 5. 4-Bromo-1,2-diaminobenzene 97 1575-37-7 [sigmaaldrich.com]

- 6. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-5-methoxybenzene-1,2-diamine: Properties, Synthesis, and Research Perspectives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

4-Bromo-5-methoxybenzene-1,2-diamine is a substituted aromatic diamine that holds potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring vicinal amino groups, a bromine atom, and a methoxy group, offers multiple reaction sites for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines a proposed synthetic pathway, and discusses its potential applications in research and drug development. Crucially, this guide also highlights the current gaps in the experimental data for this compound, offering a roadmap for its full characterization.

Chemical Identity and Structure

This compound is identified by the CAS number 108447-01-4.[1][2][3][4][5] Its molecular structure consists of a benzene ring substituted with two adjacent amino groups, a bromine atom, and a methoxy group.

Molecular Formula: C₇H₉BrN₂O[1][2][3][6]

Molecular Weight: 217.06 g/mol [1][3][4]

The structural arrangement of the functional groups suggests that this molecule can participate in a variety of chemical transformations. The vicinal diamines are precursors to benzimidazoles, quinoxalines, and other heterocyclic systems of interest in drug discovery. The bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse substituents. The methoxy group can influence the electronic properties and metabolic stability of derivative compounds.

Physicochemical Properties: Current State of Knowledge

A thorough review of available literature and chemical databases indicates that the physicochemical properties of this compound have not been extensively investigated.[7] The following table summarizes the currently known and predicted information. It is imperative for researchers to experimentally verify these properties for any rigorous application.

| Property | Value/Information | Source/Comment |

| CAS Number | 108447-01-4 | [1][3][4][5] |

| Molecular Formula | C₇H₉BrN₂O | [1][2][3][6] |

| Molecular Weight | 217.06 g/mol | [1][3][4] |

| Appearance | Likely a solid at room temperature | Based on related compounds and supplier information. |

| Melting Point | Not experimentally determined. | Data for the related 4-Bromobenzene-1,2-diamine is 65-69 °C.[8][9] |

| Boiling Point | Not experimentally determined. | |

| Solubility | Not experimentally determined. | Expected to have some solubility in polar organic solvents. |

| pKa | Not experimentally determined. | The two amino groups will have distinct basicities. |

| Storage | Recommended at 2-8°C under an inert atmosphere in a dark place. | [2] |

Predicted Data: Computational tools can provide estimates for certain properties. For instance, PubChemLite offers predicted collision cross-section values which can be useful in mass spectrometry analysis.[6] However, these are theoretical and await experimental confirmation.

Synthesis and Purification: A Proposed Experimental Protocol

Diagram of Proposed Synthetic Workflow:

Caption: A proposed multi-step synthesis of this compound.

Step-by-Step Methodology:

-

Nitration of 3,4-Dimethoxyaniline:

-

Dissolve 3,4-dimethoxyaniline in concentrated sulfuric acid at 0°C.

-

Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) while maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir for a specified time before pouring it onto ice.

-

Neutralize the solution to precipitate the product, 4-nitro-3,4-dimethoxyaniline, which is then filtered, washed, and dried.

-

-

Bromination of 4-Nitro-3,4-dimethoxyaniline:

-

Dissolve the nitrated product in a suitable solvent such as acetic acid.

-

Add a solution of bromine in acetic acid dropwise. The electron-donating methoxy groups and the directing effect of the nitro group should favor bromination at the desired position.

-

Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Work up the reaction by quenching with a reducing agent (e.g., sodium bisulfite solution) and extracting the product.

-

-

Selective Demethylation:

-

This step is crucial and may require optimization. The methoxy group ortho to the nitro group is sterically hindered and may be selectively cleaved.

-

Dissolve the brominated intermediate in an appropriate solvent like dichloromethane.

-

Treat the solution with a demethylating agent such as boron tribromide (BBr₃) or aluminum chloride (AlCl₃) at a controlled low temperature.

-

Carefully quench the reaction and purify the resulting phenolic compound.

-

-

Reduction of the Nitro Group and Hydrolysis of the Amine Protecting Group (if any):

-

The final step involves the reduction of the nitro group to an amine.

-

A common method is the use of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.

-

Alternatively, catalytic hydrogenation (H₂ over Palladium on carbon) can be employed.

-

Following the reduction, a basic workup will yield the final product, this compound.

-

Purification: The final compound would likely be purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system to obtain a high-purity product for research applications.

Potential Applications in Drug Discovery and Materials Science

While no specific biological activities have been reported for this compound itself, its structural motifs are present in molecules with known biological relevance.

-

Anticancer and Antioxidant Research: Derivatives of bromophenols have demonstrated antioxidant and anticancer activities.[10][11][12] The core structure of this compound could be a starting point for the synthesis of novel compounds with similar potential.

-

Serotonin Receptor Ligands: Structurally related compounds, such as 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine, are potent agonists for serotonin 5-HT₂A receptors.[13] This suggests that derivatives of the title compound could be explored for their activity on central nervous system targets.

Logical Flow for Exploring Biological Activity:

Caption: A logical workflow for the exploration of the biological potential of this compound derivatives.

Necessary Experimental Characterization

To fully establish the utility of this compound as a research chemical, a comprehensive experimental characterization is required. The following protocols are standard for a novel or poorly characterized compound.

Experimental Protocols for Full Characterization:

-

Melting Point Determination:

-

A small amount of the purified solid is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is slowly increased, and the range from the first appearance of liquid to the complete melting of the solid is recorded.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a sample of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

Analyze the chemical shifts, integration, and coupling patterns to confirm the molecular structure. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used for unambiguous assignment of all protons and carbons.

-

-

Mass Spectrometry (MS):

-

Introduce a sample into a mass spectrometer (e.g., via electrospray ionization - ESI).

-

Determine the accurate mass of the molecular ion to confirm the elemental composition.

-

Analyze the fragmentation pattern in MS/MS experiments to further corroborate the structure.

-

-

Infrared (IR) Spectroscopy:

-

Analyze a sample of the compound (e.g., as a KBr pellet or a thin film).

-

Identify the characteristic absorption bands for the functional groups present (e.g., N-H stretches for the amines, C-O stretch for the methoxy group, aromatic C-H and C=C stretches).

-

-

Solubility Studies:

-

Systematically test the solubility of the compound in a range of common laboratory solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane) at a defined temperature.

-

Quantify the solubility (e.g., in mg/mL) for key solvents to guide its use in reactions and biological assays.

-

Safety and Handling

Based on the available Material Safety Data Sheet (MSDS), this compound should be handled with care in a well-ventilated area or fume hood.[7]

-

Hazards: May cause respiratory irritation. The full toxicological properties have not been thoroughly investigated.[7]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.[7]

Conclusion

This compound represents a chemical entity with significant, yet largely unexplored, potential. Its availability from commercial suppliers opens the door for its use in synthetic and medicinal chemistry research. This guide has consolidated the limited known information and provided a scientifically grounded framework for its synthesis and further investigation. The clear lack of comprehensive experimental data presents an opportunity for researchers to contribute valuable knowledge to the field by fully characterizing this compound and exploring the biological activities of its derivatives. As with any research chemical where data is sparse, a cautious and systematic experimental approach is paramount.

References

-

Alachem Co., Ltd. (n.d.). 108447-01-4 | this compound. Retrieved January 2, 2026, from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved January 2, 2026, from [Link]

-

Dong, H., Wang, L., Guo, M., Stagos, D., Giakountis, A., Trachana, V., ... & Liu, M. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 10(11), 1718. [Link]

-

Dong, H., Wang, L., Guo, M., Stagos, D., Giakountis, A., Trachana, V., ... & Liu, M. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 10(11), 1718. [Link]

-

Capot Chemical. (n.d.). MSDS of this compound. Retrieved January 2, 2026, from [Link]

-

Dong, H., Wang, L., Guo, M., Stagos, D., Giakountis, A., Trachana, V., ... & Liu, M. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. ResearchGate. [Link]

-

National Center for Biotechnology Information. (2011). 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. In Probe Reports from the Molecular Libraries Program. Retrieved January 2, 2026, from [Link]

Sources

- 1. 108447-01-4 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 2. Něco se pokazilo | Muni | em.muni.cz [em.muni.cz]

- 3. CAS: 108447-01-4 | CymitQuimica [cymitquimica.com]

- 4. 108447-01-4|this compound|BLD Pharm [bldpharm.com]

- 5. 108447-01-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. PubChemLite - this compound (C7H9BrN2O) [pubchemlite.lcsb.uni.lu]

- 7. capotchem.com [capotchem.com]

- 8. 4-溴-1,2-苯二胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 4-溴-1,2-苯二胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Introduction to 4-Bromo-5-methoxybenzene-1,2-diamine and NMR Spectroscopy

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Bromo-5-methoxybenzene-1,2-diamine

As a Senior Application Scientist, this guide provides a detailed analysis and interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. This document is structured to offer researchers, scientists, and drug development professionals a comprehensive understanding of the spectral features of this compound, grounded in the principles of NMR spectroscopy and supported by empirical data from analogous structures.

This compound is a substituted aromatic compound with a unique arrangement of functional groups that influence its electronic environment and, consequently, its NMR spectra. The presence of two electron-donating amino groups, a moderately electron-donating methoxy group, and an electron-withdrawing bromine atom on the benzene ring leads to a distinct set of chemical shifts and coupling patterns.

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[1] ¹H NMR provides information about the number of different types of protons, their electronic environment, and their connectivity, while ¹³C NMR reveals the number and types of carbon atoms in a molecule.[2] For a molecule like this compound, NMR is crucial for confirming its substitution pattern and understanding the electronic effects of its substituents.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to show signals for the aromatic protons, the amine protons, and the methoxy protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents.[3][4] The amino (-NH₂) and methoxy (-OCH₃) groups are electron-donating, causing an upfield shift (to lower ppm values) of the protons ortho and para to them.[5] Conversely, the electron-withdrawing bromine (-Br) atom causes a downfield shift (to higher ppm values) of the ortho and para protons.[3]

The two aromatic protons are in different chemical environments and are expected to appear as distinct signals. The amine protons typically appear as a broad signal due to quadrupole broadening and exchange with trace amounts of water.[6] The methoxy protons will appear as a sharp singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.85 | s | 1H | Ar-H |

| ~6.30 | s | 1H | Ar-H |

| ~3.80 | s | 3H | -OCH ₃ |

| ~3.50 | br s | 4H | -NH ₂ |

Rationale for Predictions:

-

Aromatic Protons (H-3 and H-6): The proton at the 3-position is ortho to one amino group and meta to the other, the methoxy group, and the bromine atom. The proton at the 6-position is ortho to the other amino group and the methoxy group, and meta to the bromine. The strong electron-donating effects of the two amino groups and the methoxy group will shield these protons, shifting them upfield into the 6.0-7.0 ppm region. Due to the symmetrical nature of the substitution pattern around the protons, they are predicted to appear as singlets.

-

Methoxy Protons (-OCH₃): The protons of the methoxy group are not coupled to any other protons and will therefore appear as a sharp singlet, typically in the range of 3.7-3.9 ppm.[7]

-

Amine Protons (-NH₂): The protons of the two amino groups are equivalent and will likely appear as a single broad singlet. Their chemical shift can be highly variable and is dependent on solvent, concentration, and temperature.[6][8][9] In a non-polar solvent like CDCl₃, they are expected in the 3.0-4.0 ppm range.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound will show six signals for the aromatic carbons and one for the methoxy carbon. The chemical shifts of the aromatic carbons are also heavily influenced by the substituents.[2] Electron-donating groups shield the attached carbon and the ortho and para carbons, while electron-withdrawing groups deshield them.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~148.0 | C -5 |

| ~138.0 | C -1 |

| ~135.0 | C -2 |

| ~118.0 | C -6 |

| ~105.0 | C -3 |

| ~100.0 | C -4 |

| ~56.0 | -OC H₃ |

Rationale for Predictions:

-

C-1 and C-2: These carbons are attached to the electron-donating amino groups, which will cause a significant upfield shift compared to unsubstituted benzene (128.5 ppm). However, their direct attachment to the nitrogen atoms will also have a deshielding effect.

-

C-3 and C-6: These carbons are ortho and para to strong electron-donating groups, leading to significant shielding and an upfield shift.

-

C-4: This carbon is attached to the electronegative bromine atom, which will cause a downfield shift.

-

C-5: This carbon is attached to the oxygen of the methoxy group, resulting in a significant downfield shift.

-

-OCH₃: The carbon of the methoxy group typically appears in the 55-60 ppm range.[10]

Experimental Protocol for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). Chloroform-d (CDCl₃) is a good starting point for many organic molecules.[11]

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

-

Instrument Setup and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[12]

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to determine the connectivity of the protons.

-

Visualizing Molecular Structure and Connectivity

The following diagrams illustrate the structure of this compound and the expected relationships between the atoms.

Caption: Molecular structure of this compound.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit distinct patterns of chemical shifts and couplings that are consistent with the electronic properties of its substituents. A thorough analysis of these spectra, guided by the principles outlined in this guide, allows for the unambiguous structural confirmation of the molecule. The provided experimental protocol offers a reliable method for obtaining high-quality NMR data for this and similar compounds, which is essential for research and development in the chemical and pharmaceutical sciences.

References

-

How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives - YouTube. (2023). Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

NMR Spectroscopy of Benzene Derivatives - Moodle. (n.d.). Retrieved from [Link]

- Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. (1962). Tetrahedron Letters, 3(18), 831-835.

-

Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

- Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. (1983). Molecular Crystals and Liquid Crystals, 95(3-4), 237-245.

- Visible-light-induced mono-bromination of arenes with BrCCl3 - Supporting Information. (2021). Royal Society of Chemistry.

-

H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para) - YouTube. (2024). Retrieved from [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]

-

Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm]... - ResearchGate. (n.d.). Retrieved from [Link]

-

Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional - J-Stage. (n.d.). Retrieved from [Link]

-

In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O - The Royal Society of Chemistry. (2014). Retrieved from [Link]

-

Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. - Powered by XMB 1.9.11. (2005). Retrieved from [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry - ACS Publications. (2016). Retrieved from [Link]

-

SUPPORTING INFORMATION - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

13C NMR Chemical Shifts - Oregon State University. (n.d.). Retrieved from [Link]

-

Amines. (n.d.). Retrieved from [Link]

-

13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032076). (n.d.). Retrieved from [Link]

-

Supplementary Information - Beilstein Journals. (n.d.). Retrieved from [Link]

-

Synthesis of 4-bromo-2,5-dimethoxy-PPA , Hive Methods Discourse. (n.d.). Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. (2020). Retrieved from [Link]

Sources

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. rsc.org [rsc.org]

- 8. tandfonline.com [tandfonline.com]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. application.wiley-vch.de [application.wiley-vch.de]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-Bromo-5-methoxybenzene-1,2-diamine

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 4-Bromo-5-methoxybenzene-1,2-diamine, a key intermediate in pharmaceutical synthesis. Recognizing the compound's structural complexity—featuring a halogen, a methoxy group, and two vicinal amines—this document outlines a robust, self-validating analytical strategy using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We delve into the rationale behind method development, from sample preparation and chromatographic separation to ionization source selection. A core focus is the detailed elucidation of the compound's predictable and diagnostic fragmentation pathways under Collision-Induced Dissociation (CID), supported by mechanistic insights. This guide is intended for researchers, analytical scientists, and drug development professionals who require a deep, practical understanding of how to characterize this and structurally similar molecules with high fidelity and confidence.

Introduction: The Analytical Imperative

This compound is a substituted aromatic diamine of significant interest in medicinal chemistry and drug development, often serving as a precursor for heterocyclic scaffolds. Its precise characterization is paramount for ensuring the identity, purity, and stability of downstream products. Mass spectrometry (MS) stands as the definitive analytical tool for this purpose, offering unparalleled sensitivity and structural specificity.

The molecule's unique substitution pattern presents both challenges and opportunities for MS analysis. The two basic amine groups are ideal handles for soft ionization, while the bromine atom provides a highly characteristic isotopic signature that serves as an invaluable internal validation point.[1][2] This guide will systematically deconstruct the analysis, transforming these structural features into a predictive and reliable analytical workflow.

Foundational Physicochemical Properties & Isotopic Fingerprint

A successful mass spectrometry analysis begins with a fundamental understanding of the analyte's properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₉BrN₂O | [3] |

| Monoisotopic Mass | 215.9902 u | Calculated |

| Average Mass | 217.06 u | [3] |

| Key Functional Groups | Aromatic ring, two primary amines (-NH₂), methoxy ether (-OCH₃), bromo (-Br) | - |

The Critical Role of the Bromine Isotopic Signature

A defining characteristic of this molecule in mass spectrometry is the presence of a single bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.5% and 49.5%, respectively).[4] This results in a distinctive isotopic pattern for any bromine-containing ion. The molecular ion ([M]⁺˙) or protonated molecule ([M+H]⁺) will appear as a pair of peaks (an "isotopic doublet") separated by approximately 2 m/z units, with the heavier peak (referred to as A+2) having nearly the same intensity as the monoisotopic peak (A).

The observation of this ~1:1 A/A+2 intensity ratio is a primary, non-negotiable confirmation of the presence of one bromine atom in any detected ion. This built-in "self-validation" is a cornerstone of trustworthy analysis for halogenated compounds.[1][2][5]

A Validated LC-MS/MS Analytical Workflow

To ensure reproducible and accurate analysis, a systematic workflow is essential. The following sections detail a field-proven approach, from sample handling to data acquisition.

Diagram: Overall LC-MS/MS Workflow

Caption: High-level workflow for the analysis of this compound.

Experimental Protocols

3.1.1 Sample Preparation Protocol

-

Stock Solution: Accurately weigh ~1 mg of this compound and dissolve in 1.0 mL of a 50:50 (v/v) acetonitrile/water mixture to create a 1 mg/mL stock.

-

Working Solution: Perform a serial dilution of the stock solution with the same diluent to a final concentration of ~1 µg/mL. Causality: This concentration is typically sufficient for modern ESI-MS instruments, avoiding detector saturation while ensuring a strong signal.

-

Filtration: Prior to injection, filter the working solution through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the LC system.

3.1.2 Liquid Chromatography (LC) Method

-

Column: C18 Reverse-Phase, 2.1 mm x 50 mm, 1.8 µm particle size. Expertise: A C18 column provides excellent retention and peak shape for moderately polar aromatic compounds.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Causality: The formic acid is critical for providing a source of protons (H⁺) to facilitate efficient ionization in positive mode ESI.

-

Gradient Elution:

| Time (min) | Flow Rate (mL/min) | %B |

| 0.0 | 0.4 | 5 |

| 1.0 | 0.4 | 5 |

| 5.0 | 0.4 | 95 |

| 7.0 | 0.4 | 95 |

| 7.1 | 0.4 | 5 |

| 9.0 | 0.4 | 5 |

3.1.3 Mass Spectrometry (MS) Parameters

-

Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode. Expertise: The two amine groups are highly basic and will readily accept a proton in the acidic mobile phase, making positive mode ESI the ideal choice for generating a strong [M+H]⁺ signal.[6]

-

MS1 Full Scan Range: m/z 100-350. Causality: This range comfortably covers the expected m/z of the protonated molecule and allows for observation of potential low-mass impurities.

-

MS/MS (Tandem MS):

-

Precursor Ion: Isotope-resolved m/z 217.0 and 219.0.

-

Activation: Collision-Induced Dissociation (CID) with normalized collision energy (NCE) ramped from 15-40 eV to capture a full range of fragments.

-

In-Depth Fragmentation Analysis

The structural elucidation of the molecule is confirmed through its fragmentation pattern. Aromatic compounds often produce stable fragment ions, providing a clear and reproducible fingerprint.[6][7]

The Protonated Molecule: [M+H]⁺

Under the described ESI conditions, the molecule will be detected as the protonated species, [C₇H₁₀BrN₂O]⁺.

Table 2: Theoretical m/z of the [M+H]⁺ Isotopic Cluster

| Ion | Isotope Composition | Calculated m/z | Relative Abundance (%) |

| [M+H]⁺ | ¹²C₇¹H₁₀⁷⁹Br¹⁴N₂¹⁶O | 217.0007 | 100.0 |

| [M+2+H]⁺ | ¹²C₇¹H₁₀⁸¹Br¹⁴N₂¹⁶O | 218.9987 | 97.3 |

The MS1 full scan spectrum must exhibit this doublet at m/z 217.0 and 219.0 with a ~1:1 intensity ratio to proceed with identification confidently.

Proposed Key Fragmentation Pathways

The fragmentation of the protonated molecule is driven by the stability of the aromatic ring and the nature of the substituents. The primary fragmentations are expected to involve the loss of small, stable neutral molecules or radicals from the protonated amine and methoxy groups.

Diagram: Proposed MS/MS Fragmentation of this compound

Caption: Key fragmentation pathways originating from the protonated molecule.

4.2.1 Loss of Ammonia (NH₃)

-

Mechanism: One of the protonated amine groups readily eliminates a molecule of ammonia, a common and energetically favorable fragmentation pathway for protonated primary amines.[6][8]

-

Fragment Ion: [M+H - NH₃]⁺

-

Expected m/z: 199.97 / 201.97

-

Significance: This is often a dominant fragment and serves as a strong indicator of a primary amine.

4.2.2 Loss of a Methyl Radical (CH₃•)

-

Mechanism: Homolytic cleavage of the O-CH₃ bond in the methoxy group can lead to the loss of a methyl radical. While loss of a radical from an even-electron ion is less common than neutral loss, it is frequently observed for methoxy-substituted aromatics.[9]

-

Fragment Ion: [M+H - CH₃•]⁺

-

Expected m/z: 201.98 / 203.98

-

Significance: This fragment confirms the presence of the methoxy group.

4.2.3 Sequential Loss of CO

-

Mechanism: Following the initial loss of ammonia, the resulting ion can undergo further fragmentation. The loss of carbon monoxide (CO) from the methoxy group's oxygen is a characteristic fragmentation for phenolic or anisolic structures.

-

Fragment Ion: [M+H - NH₃ - CO]⁺

-

Expected m/z: 171.97 / 173.96

-

Significance: This sequential loss provides deeper structural confirmation.

4.2.4 Loss of Hydrogen Bromide (HBr)

-

Mechanism: A rearrangement can lead to the elimination of a neutral HBr molecule. This results in a fragment ion that no longer contains bromine.

-

Fragment Ion: [M+H - NH₃ - HBr]⁺

-

Expected m/z: 119.05

-

Significance: The disappearance of the isotopic doublet and the appearance of a singlet peak at this m/z is a powerful confirmation of the loss of the bromine atom.

Method Validation and Trustworthiness

For use in regulated environments such as drug development, any analytical method must be validated. The principles of validation according to ICH Q2(R1) guidelines should be applied.

-

Specificity: The combination of chromatographic retention time and the unique MS/MS fragmentation pattern ensures extremely high specificity for the analyte. The bromine isotopic pattern is a key element of this specificity.

-

Linearity & Range: A calibration curve should be constructed by analyzing a series of standards to demonstrate a linear relationship between concentration and detector response.

-

Accuracy & Precision: Determined by analyzing quality control (QC) samples at multiple concentrations on different days to ensure the method provides correct results consistently.

Conclusion

The mass spectrometric analysis of this compound is a clear and robust process when a systematic, structure-led approach is employed. By leveraging the compound's inherent chemical properties—the basicity of its amines for ionization and the unique isotopic signature of bromine for confirmation—a highly reliable and self-validating analytical method can be developed. The predictable fragmentation pathways, primarily involving the loss of ammonia and subsequent cleavages, provide definitive structural confirmation. This guide provides the foundational strategy and detailed protocols necessary for scientists to confidently identify and characterize this important molecule, ensuring data integrity in research and development settings.

References

-

JoVE. (2023). Mass Spectrometry of Amines. Retrieved from [Link]

-

Le-Mevel, A., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(18), 9143-50. Retrieved from [Link]

-

Zhao, Y., et al. (2016). Supporting Information for: Visible-light photoredox catalysis enabled bromination of phenols and alkenes. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Huang, H., et al. (2021). LCMS-guided detection of halogenated natural compounds. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Tetrahedron Chemistry Classes. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN). Retrieved from [Link]

-

ACS Publications. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Retrieved from [Link]

-

ECHIMICA. (2020). Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Visible-light-induced mono-bromination of arenes with BrCCl3 - Supporting Information. Retrieved from [Link]

-

MDPI. (2023). Potentiodynamic Fabrication of Aromatic Diamine Linkers on Electrochemically Reduced Graphene Oxide Surface for Environmental Pollutant Nitrobenzene Monitoring. Retrieved from [Link]

-

University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [Link]

-

Doc Brown's Chemistry. (2025). Mass spectrum of benzene. Retrieved from [Link]

-

ACS Publications. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Retrieved from [Link]

-

Chemazam. (2022). Fragmentation pattern of methoxy benzene by mass spectroscopy/spectrometry. Retrieved from [Link]

Sources

- 1. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 4-溴-5-甲氧基-1,2-苯二胺 CAS#: 108447-01-4 [chemicalbook.com]

- 4. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Video: Mass Spectrometry of Amines [jove.com]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to the Solubility of 4-Bromo-5-methoxybenzene-1,2-diamine in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 4-Bromo-5-methoxybenzene-1,2-diamine in a variety of organic solvents. Recognizing the current lack of extensive publicly available quantitative solubility data for this compound, this document emphasizes the foundational principles of solubility, a robust methodology for its determination, and the critical interpretation of the resulting data. The insights provided herein are designed to empower researchers to make informed decisions in solvent selection for synthesis, purification, and formulation, thereby accelerating research and development timelines.

Introduction: The Critical Role of Solubility in a Research and Development Context

This compound is a substituted aromatic diamine with potential applications in medicinal chemistry and materials science. The solubility of this compound in organic solvents is a fundamental physicochemical property that dictates its utility in a multitude of applications. A thorough understanding of its solubility is paramount for:

-

Synthetic Chemistry: The choice of solvent is critical for reaction kinetics, yield, and purity. A solvent that ensures all reactants are in the same phase is essential for an efficient chemical transformation.

-

Purification and Crystallization: Knowledge of solubility in different solvents is the cornerstone of developing effective crystallization and chromatographic purification methods. Differential solubility allows for the separation of the target compound from impurities.

-

Formulation and Drug Delivery: For pharmaceutical applications, the ability to prepare solutions of a specific concentration is crucial for formulation development and in vitro/in vivo screening.

This guide will provide the theoretical underpinnings and practical methodologies to systematically evaluate the solubility of this compound.

Theoretical Framework: The Principles Governing Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[1][2][3][4] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions. The key factors influencing the solubility of this compound are:

-

Polarity: The presence of two amine groups and a methoxy group imparts polarity to the molecule, allowing for dipole-dipole interactions and hydrogen bonding. The bromine atom and the benzene ring contribute to its nonpolar character. The overall solubility will be a balance of these competing characteristics.

-

Hydrogen Bonding: The amine groups can act as hydrogen bond donors, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding are likely to be effective at dissolving this compound.[5]

-

Molecular Size and Structure: Larger molecules can be more difficult to solvate, as this requires the creation of a larger cavity in the solvent.[6][7]

The interplay of these factors will determine the extent to which this compound dissolves in a given organic solvent.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its solubility behavior and for performing accurate calculations.

| Property | Value | Source |

| CAS Number | 108447-01-4 | |

| Molecular Formula | C₇H₉BrN₂O | |

| Molecular Weight | 217.06 g/mol | |

| Appearance | Gray to brown solid | |

| Storage Conditions | Under inert gas (nitrogen or Argon) at 2–8 °C |

A Strategic Approach to Solvent Selection

The selection of appropriate organic solvents for solubility determination is a critical first step. A tiered approach, starting with a diverse range of solvents, is recommended. The solvents should span a range of polarities and hydrogen bonding capabilities.

Recommended Solvents for Initial Screening

Table 2 provides a list of recommended solvents for an initial solubility screening, categorized by their properties.

| Solvent Class | Example Solvents | Rationale |

| Protic Polar | Methanol, Ethanol | Capable of hydrogen bonding, effective for polar solutes. |

| Aprotic Polar | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Polar but do not donate hydrogen bonds; can accept hydrogen bonds. |

| Nonpolar | Toluene, Hexane | Primarily interact through van der Waals forces; effective for nonpolar solutes. |

| Chlorinated | Dichloromethane, Chloroform | Intermediate polarity; often good general-purpose solvents. |

Safety Considerations for Solvent Handling

The handling of organic solvents and the target compound, an aromatic amine, requires strict adherence to safety protocols.[8][9][10][11][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: All work should be conducted in a well-ventilated fume hood.

-

Material Safety Data Sheets (MSDS): Consult the MSDS for this compound and all solvents before use to be aware of all potential hazards.

Experimental Protocol: The Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[13] The following is a detailed, step-by-step protocol.

Workflow for Solubility Determination

Caption: Experimental workflow for the isothermal shake-flask solubility determination method.

Detailed Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Template for Reporting Solubility Data

The following table (Table 3) is a template for researchers to populate with their experimental data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Methanol | 25 | |||

| Ethanol | 25 | |||

| Acetone | 25 | |||

| Acetonitrile | 25 | |||

| Dimethylformamide | 25 | |||

| Dimethyl sulfoxide | 25 | |||

| Toluene | 25 | |||

| Hexane | 25 | |||

| Dichloromethane | 25 | |||

| Chloroform | 25 |

Interpreting the Results

The solubility data will provide valuable insights into the intermolecular forces that govern the dissolution of this compound.

-

High solubility in protic polar solvents (e.g., methanol, ethanol) would suggest that hydrogen bonding plays a significant role in the solvation process.

-

Good solubility in aprotic polar solvents (e.g., DMF, DMSO) would indicate the importance of dipole-dipole interactions.

-

Low solubility in nonpolar solvents (e.g., hexane) would be expected due to the polar nature of the amine and methoxy groups.

This information can be used to predict the solubility in other solvents and to select appropriate solvent systems for various applications.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical principles and a practical, field-proven methodology for determining the solubility of this compound in organic solvents. By following the detailed experimental protocol and adhering to the safety guidelines, researchers can generate high-quality, reliable solubility data. This information is indispensable for the effective use of this compound in chemical synthesis, purification, and formulation, ultimately contributing to the advancement of research and development in medicinal chemistry and materials science.

References

- Material Safety Data Sheet for this compound.

-

"Solubility of Organic Compounds." (2023). LibreTexts Chemistry. [Link]

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

-

"Safety in Academic Chemistry Laboratories." (2017). American Chemical Society. [Link]

-

"Factors affecting solubility." (n.d.). GeeksforGeeks. [Link]

-

"How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide." (n.d.). Aiche.org. [Link]

-

"Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." (2023). ACS Publications. [Link]

-

"What are the Health and Safety Guidelines for Using Amines?" (n.d.). Aiche.org. [Link]

-

"How To Determine Solubility Of Organic Compounds?" (2025). YouTube. [Link]

-

"What Affects Solubility Of Organic Compounds?" (2025). YouTube. [Link]

-

"Experiment: Solubility of Organic & Inorganic Compounds." (n.d.). Chem.ucla.edu. [Link]

-

"Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions." (2024). K-Jhil. [Link]

-

"What Factors Are Taken Into Consideration When Selecting a Solvent?" (n.d.). ACS. [Link]

-

"5 Criteria for Selecting an Extraction Solvent." (2024). Hydrometal Tech. [Link]

-

"Solubility." (n.d.). Open Oregon Educational Resources. [Link]

-

"Amines." (n.d.). NCERT. [Link]

-

"Amine." (n.d.). Wikipedia. [Link]

-

"Physics-Based Solubility Prediction for Organic Molecules." (2022). Chemical Reviews. [Link]

-

"Prediction of organic compound aqueous solubility using machine learning." (2023). PubMed Central. [Link]

-

"Solubility prediction of organic molecules with molecular dynamics simulations." (2021). arXiv. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.ws [chem.ws]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. m.youtube.com [m.youtube.com]

- 8. diplomatacomercial.com [diplomatacomercial.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. diplomatacomercial.com [diplomatacomercial.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

Thermal Stability and Degradation Profile of 4-Bromo-5-methoxybenzene-1,2-diamine: A Mechanistic and Methodological Investigation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-5-methoxybenzene-1,2-diamine is a substituted aromatic diamine of significant interest as a structural motif and key building block in the synthesis of pharmaceutically active compounds. As with any intermediate or active pharmaceutical ingredient (API), a comprehensive understanding of its chemical stability under thermal stress is paramount for ensuring the quality, safety, and efficacy of the final drug product. This technical guide provides a deep dive into the theoretical and practical aspects of the thermal stability and degradation of this compound. We will explore the intrinsic molecular factors governing its stability, propose potential degradation pathways, and detail the experimental protocols required for a robust assessment. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, enabling them to anticipate stability challenges and design appropriate control strategies.

Theoretical Framework: Understanding Intrinsic Molecular Stability

The thermal stability of an organic molecule is not an arbitrary property but is dictated by its fundamental structure, including the interplay of electronic effects, steric hindrance, and intermolecular forces.[1] Benzene itself is renowned for its high thermodynamic stability due to the resonance delocalization of its π-electrons.[2] However, the introduction of substituents—bromo, methoxy, and two amino groups—creates a complex electronic environment that directly influences the stability of this compound.

The influence of each substituent can be dissected as follows:

-

Amino Groups (-NH₂): As strong electron-donating groups (EDGs) through resonance, the two amino groups significantly increase the electron density of the aromatic ring. While this can enhance resonance stabilization, they are also primary sites for oxidation, a process often accelerated by heat. Their ortho-positioning allows for potential intramolecular hydrogen bonding, which can influence conformation and reactivity.

-

Methoxy Group (-OCH₃): This is another electron-donating group via resonance, contributing further to the electron-rich nature of the ring.[1] However, the ether linkage can be a site for thermal or acid-catalyzed cleavage (demethylation).

-

Bromo Group (-Br): As a halogen, bromine acts as an electron-withdrawing group (EWG) through induction, which can help stabilize the aromatic ring by delocalizing charge.[1][3] The carbon-bromine bond is also a potential site for homolytic cleavage at elevated temperatures, leading to radical-mediated degradation.

The combination of powerful EDGs (amines, methoxy) and a moderately deactivating EWG (bromo) creates a "push-pull" electronic environment. The diamine functionality, in particular, renders the molecule highly susceptible to oxidative degradation pathways, which are often the primary concern for thermal stability.

Table 1: Summary of Substituent Effects on Thermal Stability

| Substituent | Position | Electronic Effect | Predicted Impact on Thermal Stability |

| Amino (-NH₂) | 1, 2 | Strong Electron-Donating (Resonance) | Increases ring stability via resonance but introduces a primary site for oxidative degradation. |

| Methoxy (-OCH₃) | 5 | Electron-Donating (Resonance) | Enhances resonance stabilization; potential site for demethylation.[1] |

| Bromo (-Br) | 4 | Electron-Withdrawing (Inductive) | Stabilizes the ring by reducing electron density.[3] |

Potential Thermal Degradation Pathways

Based on the functional groups present, several degradation pathways can be hypothesized under thermal stress, particularly in the presence of oxygen. Forced degradation studies are essential for identifying these pathways and the resulting degradation products.[4][5]

-

Oxidation to Quinone-imine Species: The ortho-diamine moiety is highly prone to oxidation, which can be initiated by heat. This process can lead to the formation of highly colored quinone-imine structures, a common degradation pathway for phenylenediamines. Subsequent polymerization can lead to insoluble, colored materials.

-

Demethylation: The methoxy group can be cleaved to yield a phenolic derivative. This process can be accelerated by acidic or basic impurities.

-

Dehalogenation: The C-Br bond can undergo homolytic cleavage at high temperatures to form a phenyl radical, which can then participate in a variety of secondary reactions, including abstraction of hydrogen or dimerization.

-

Condensation/Polymerization: Aromatic amines can undergo self-condensation reactions at elevated temperatures to form complex polymeric structures.

The following diagram illustrates these potential degradation routes.

Caption: Potential degradation pathways for the title compound.

Methodologies for Thermal Stability Assessment

A multi-faceted approach is required to fully characterize the thermal stability profile. This typically involves a combination of thermo-analytical techniques and stress testing followed by chromatographic analysis.[6] This workflow is a cornerstone of forced degradation studies mandated by regulatory bodies like the ICH.[7]

Experimental Workflow Overview

The assessment of thermal stability follows a logical progression from initial screening using thermo-analytical methods to in-depth analysis of degradation products formed under controlled isothermal stress.

Caption: Experimental workflow for thermal stability assessment.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to lose mass due to decomposition or volatilization.

Methodology:

-

Instrument: Calibrated Thermogravimetric Analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

-

Atmosphere: Run two separate experiments:

-

Inert: Nitrogen (N₂) at a flow rate of 50 mL/min. This reveals the intrinsic thermal degradation profile.

-

Oxidative: Air or Oxygen at a flow rate of 50 mL/min. This reveals susceptibility to oxidative degradation. A lower onset temperature in air compared to nitrogen is indicative of oxidative instability.

-

-

Temperature Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

Data Analysis: Plot mass (%) versus temperature (°C). Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% weight loss occurs. A study on poly(o-phenylenediamine) showed a major degradation inflection point at 275°C, providing a relevant comparison for this class of compounds.[8]

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To identify the melting point and detect any exothermic events that could signify a hazardous, uncontrolled decomposition.

Methodology:

-

Instrument: Calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Use a pinhole lid if volatilization is expected.

-

Atmosphere: Nitrogen (N₂) at a flow rate of 50 mL/min.

-

Temperature Program: Equilibrate at 30°C. Ramp the temperature from 30°C to a temperature just beyond the TGA onset (e.g., 350°C) at a heating rate of 10°C/min.

-

Data Analysis: Plot heat flow (mW) versus temperature (°C). Identify the endothermic peak corresponding to the melting point. Critically, look for any sharp, large exothermic peaks, which indicate energetic decomposition.

Protocol 3: Isothermal Stressing and HPLC Analysis

Objective: To identify and quantify the degradation products formed under specific thermal stress conditions and establish a degradation rate.

Methodology:

-

Stress Conditions: Place accurately weighed samples of the solid material in loosely capped amber glass vials. Store them in calibrated ovens at elevated temperatures (e.g., 60°C, 80°C, 105°C) for a defined period (e.g., 1, 2, 4, and 8 weeks). The temperatures should be chosen to induce meaningful degradation (target 5-20%) without being so high as to change the degradation pathway.[9]

-

Sample Preparation for Analysis: At each time point, remove a vial, allow it to cool, and dissolve the contents in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).[9]

-

HPLC-UV/MS Analysis: Analyze the prepared solutions using a validated stability-indicating HPLC method. The method must be capable of separating the parent peak from all degradation products.[10]

-

Column: C18, 250 x 4.6 mm, 5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm and Mass Spectrometry (ESI+) to obtain mass information on eluting peaks.

-

-

Data Analysis: Calculate the percentage of the parent compound remaining at each time point. Identify degradation products by their retention times and mass spectra. Use peak area normalization to estimate the percentage of each impurity.

Conclusion and Strategic Implications

The thermal stability of this compound is governed by a complex interplay of its substituent groups. The ortho-diamine functionality represents the most probable site of initial degradation, primarily through oxidation, leading to colored impurities and potential polymerization. A systematic evaluation using TGA, DSC, and isothermal stress testing coupled with a stability-indicating HPLC method is essential for a complete stability assessment. The insights gained from these studies are critical for making informed decisions regarding synthesis purification, formulation development, packaging, storage conditions, and establishing an appropriate shelf-life for any drug product derived from this important chemical intermediate.[4][7]

References

[1] Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. (n.d.). Google Cloud. [3] Designing Benzene Derivatives With Improved Thermal Stability. (2024). IJCRT.org. [7] Forced Degradation Studies. (2016). MedCrave online. [4] What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. [5] Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). LinkedIn. [2] Structure and Stability of Benzene. (2024). Chemistry LibreTexts. [6] Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (2020). MDPI. [9] Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [10] A Comparative Guide to Isomeric Purity Analysis of 4-Bromo-2-methoxyphenol. (n.d.). Benchchem. [8] Evaluation of the Thermal Stability of Poly (O–phenylenediamine) (PoPD) by Thermogravimetric Analysis (TGA). (2019). Science Publishing Group. [11] (PDF) Evaluation of the Thermal Stability of Poly (O–phenylenediamine) (PoPD) by Thermogravimetric Analysis (TGA). (2019). ResearchGate.

Sources

- 1. longdom.org [longdom.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ijcrt.org [ijcrt.org]

- 4. acdlabs.com [acdlabs.com]

- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 6. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. Evaluation of the Thermal Stability of Poly (O–phenylenediamine) (PoPD) by Thermogravimetric Analysis (TGA), American Journal of Nanosciences, Science Publishing Group [sciencepublishinggroup.com]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

Crystal structure of 4-Bromo-5-methoxybenzene-1,2-diamine

An In-Depth Technical Guide to the Anticipated Crystal Structure of 4-Bromo-5-methoxybenzene-1,2-diamine

Authored by: Dr. Gemini, Senior Application Scientist

Abstract: this compound is a substituted o-phenylenediamine, a class of compounds of significant interest in medicinal and materials chemistry. As a precursor for various heterocyclic compounds, understanding its solid-state structure is crucial for predicting its reactivity, stability, and potential for polymorphism. This guide provides a comprehensive overview of the synthesis, proposed crystallization protocol, and a detailed predictive analysis of the crystal structure of this compound. The anticipated molecular geometry and supramolecular assembly, governed by hydrogen and halogen bonding, are discussed in the context of established crystallographic principles and data from analogous structures.

Introduction: The Significance of Substituted o-Phenylenediamines

Substituted o-phenylenediamines are versatile building blocks in organic synthesis, particularly for the preparation of bioactive heterocyclic compounds such as benzimidazoles and quinoxalines.[1] The title compound, this compound (Molecular Formula: C₇H₉BrN₂O), incorporates several key functional groups that are expected to dictate its chemical behavior and solid-state architecture.[2] The diamino groups are prime sites for cyclization reactions, the methoxy group acts as an electron-donating group influencing the aromatic ring's reactivity, and the bromo substituent provides a site for further functionalization (e.g., through cross-coupling reactions) and can participate in significant intermolecular interactions.

A thorough understanding of the crystal structure of this molecule is paramount for several reasons:

-

Predicting Reaction Outcomes: The conformation of the molecule in the solid state can provide insights into its reactivity in solid-phase reactions.

-

Polymorph Screening: Knowledge of the primary intermolecular interactions can guide the design of crystallization experiments to isolate different polymorphic forms, which may have varying physical properties.

-

Drug Design: For derivatives that are pharmacologically active, the solid-state structure is a critical determinant of solubility, dissolution rate, and bioavailability.

Synthesis and Crystallization

While a specific, detailed synthesis for this compound is not extensively reported, a plausible synthetic route can be devised based on established methodologies for related compounds, such as the bromination of o-phenylenediamine derivatives.[3][4]

Proposed Synthetic Protocol

A likely precursor for this synthesis is 4-methoxybenzene-1,2-diamine.[5] The synthesis can be approached by direct bromination, with protection of the amine groups to control regioselectivity if necessary.

Reaction Scheme:

Step-by-Step Protocol:

-

Protection (Optional but Recommended): To a solution of 4-methoxybenzene-1,2-diamine (1 equivalent) in glacial acetic acid, add acetic anhydride (2.1 equivalents). Stir the mixture at room temperature to form the diacetylated intermediate. This step prevents oxidation of the amino groups and directs the bromination.

-